molecular formula C10H12FN B1362952 N-(4-Fluorobenzyl)cyclopropanamine CAS No. 625437-46-9

N-(4-Fluorobenzyl)cyclopropanamine

Cat. No. B1362952
M. Wt: 165.21 g/mol
InChI Key: YKNFXOCMGURJMK-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H12FN . It is a cyclopropane analogue of fluoxetine that has shown promise in the treatment of depression and related disorders.


Molecular Structure Analysis

The molecular structure of N-(4-Fluorobenzyl)cyclopropanamine consists of a cyclopropane ring attached to an amine group that is further connected to a 4-fluorobenzyl group . The InChI code for this compound is 1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10 .


Physical And Chemical Properties Analysis

N-(4-Fluorobenzyl)cyclopropanamine has a molecular weight of 165.21 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Phosphazene Derivatives : N-(4-Fluorobenzyl)cyclopropanamine has been utilized in the synthesis of phosphazene derivatives. A study detailed the synthesis of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, including structural characterization, biological activity, and Density Functional Theory (DFT) studies (Elmas et al., 2020).
  • Crystallographic and Spectroscopic Analysis : In another study, N-(4-Fluorobenzyl)cyclopropanamine derivatives were synthesized, and their structures were elucidated using various spectroscopic and crystallographic techniques (Okumuş et al., 2017).

Safety And Hazards

N-(4-Fluorobenzyl)cyclopropanamine is classified as an irritant . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin and eyes .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFXOCMGURJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341434
Record name N-(4-Fluorobenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)cyclopropanamine

CAS RN

625437-46-9
Record name N-(4-Fluorobenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-fluorophenyl)methyl]cyclopropanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 4fluorobenzaldehyde and cyclopropylamine.
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